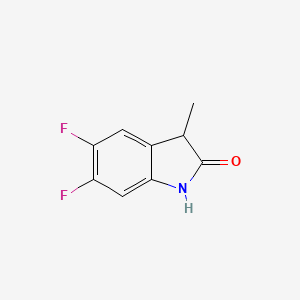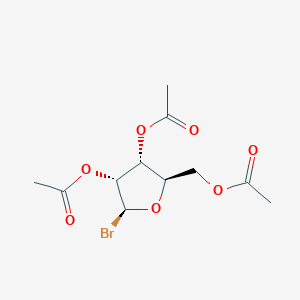
(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring substituted with a trifluoromethyl group.
Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Salt Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.
Reduction: Reduction reactions may target the trifluoromethyl group or the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or trifluoromethyl derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a lead compound in drug discovery programs targeting various diseases.
Medicine
In medicine, ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is investigated for its therapeutic potential. It may act as an active pharmaceutical ingredient in the development of new drugs for treating neurological disorders and other conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Trifluoromethyl)-3-pyridinamine
- 3-(Pyridin-2-yl)triimidazotriazine
- Chiral pyrazolo[3,4-b]pyridin-6-ones
Uniqueness
®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11Cl2F3N2 |
|---|---|
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m1../s1 |
InChI-Schlüssel |
HWBBUHWWKGTYFK-ZJIMSODOSA-N |
Isomerische SMILES |
C[C@H](C1=CN=C(C=C1)C(F)(F)F)N.Cl.Cl |
Kanonische SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phosphonic acid, P-[[(1R)-2-hydroxy-1-methylethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B8425830.png)







![1-Phenyl-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8425867.png)


